(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid

Catalog No.
S2865051
CAS No.
224824-22-0
M.F
C15H22BNO6
M. Wt
323.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3...

CAS Number

224824-22-0

Product Name

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid

IUPAC Name

[4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid

Molecular Formula

C15H22BNO6

Molecular Weight

323.15

InChI

InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19)/t12-/m0/s1

InChI Key

LCSWULUDYAPFHU-LBPRGKRZSA-N

SMILES

B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O

solubility

not available

Medicinal Chemistry

This compound possesses a boronic acid functional group, which can form reversible covalent bonds with cis-diols present in certain biomolecules like enzymes and carbohydrates. This property makes it a valuable tool for researchers in:

  • Drug discovery: (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid can be used as a probe molecule to identify and characterize enzymes involved in various diseases. By binding to the enzyme's active site, it can inhibit its activity and provide insights into potential therapeutic targets [].
  • Development of enzyme inhibitors: The boronic acid group can be further modified to create specific inhibitors for various enzymes, potentially leading to the development of new drugs for various diseases [].

Chemical Biology

The unique structure of this molecule, combining a boronic acid group with a protected amino acid and a methoxy group, makes it interesting for studying:

  • Protein-protein interactions: By attaching the molecule to a protein of interest, researchers can investigate its interactions with other proteins through the specific binding properties of the boronic acid group [].
  • Cellular targeting: The molecule can be modified to target specific cellular components or organelles due to the presence of functional groups that can interact with the cellular environment [].

Organic Synthesis

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid can be employed as a building block in the synthesis of more complex molecules due to:

  • Its functional groups: The presence of the boronic acid, protected amine, and methoxy groups allows for diverse chemical reactions and transformations.
  • Its stereochemistry: The (S) configuration at the chiral center can be crucial for the desired properties of the final synthesized molecule.

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative characterized by its complex structure, which includes a phenyl group, a boron atom, and a tert-butoxycarbonyl amino group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of boron-containing pharmaceuticals.

The reactions involving (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically include:

  • Boronate Ester Formation: The compound can react with alcohols to form boronate esters, which are useful in various organic transformations.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds, a key step in synthesizing complex organic molecules.
  • Acid-Base Reactions: The boronic acid functionality allows it to act as a Lewis acid, facilitating various acid-base reactions.

The biological activity of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid has been predicted using computational models. Such compounds often exhibit:

  • Anticancer Properties: Boronic acids have been linked to inhibiting proteasome activity, which is crucial in cancer cell survival.
  • Enzyme Inhibition: They may act as inhibitors for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Studies indicate that the structural features of this compound contribute to its biological efficacy, making it a candidate for further pharmacological evaluation .

The synthesis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid can be achieved through several methods:

  • Boronation of Aryl Compounds: Starting from an appropriate aryl compound, boronation can be performed using boron reagents under specific conditions.
  • Amine Protection Strategies: The tert-butoxycarbonyl group can be introduced via standard amine protection techniques, allowing for subsequent reactions without affecting the amine functionality.
  • Functional Group Transformations: Various functional groups can be introduced or modified through established organic synthesis techniques, such as nucleophilic substitutions and reductions.

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid has several potential applications:

  • Drug Development: Its unique structure makes it suitable for developing new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules.
  • Material Science: Boron-containing compounds are explored for their properties in materials science, including sensors and catalysts.

Interaction studies involving (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid focus on its binding affinities with various biological targets:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can help predict its efficacy and safety profile.

Computational tools like PASS (Prediction of Activity Spectra for Substances) are utilized to predict the biological activity spectrum based on its chemical structure .

Several compounds share structural similarities with (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-BoronoPhenylalanineContains a boron atom attached to phenylalanineUsed in peptide synthesis
Phenylboronic AcidSimple phenolic structure with a boron atomCommonly used in organic synthesis
2-AminoPhenylboronic AcidContains an amino group on the phenyl ringPotential anti-cancer activity

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic analysis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid reveals a multi-functional molecule containing three distinct structural elements that require careful synthetic planning [8] [9]. The compound features a phenylboronic acid moiety, a tert-butoxycarbonyl protected amino acid derivative, and a methyl ester functionality, each presenting unique synthetic challenges [1] [2].

The primary retrosynthetic disconnection involves the identification of key building blocks through strategic bond cleavage analysis [8]. The most logical approach involves disconnection at the benzylic carbon-carbon bond, revealing 4-bromophenylboronic acid or its pinacol ester as a fundamental building block [10] [38]. This intermediate can be prepared through established Miyaura borylation protocols using bis(pinacolato)diboron and appropriate palladium catalysts [38] [39].

The second key building block emerges from disconnection of the amide bond, identifying (S)-2-amino-3-methoxypropanoic acid as the core chiral component [7]. This amino acid derivative requires tert-butoxycarbonyl protection to ensure compatibility with subsequent synthetic transformations [11] [14]. The stereochemical integrity of this building block is crucial for the overall enantiopurity of the target compound [24] [25].

Building BlockSynthetic RouteKey Considerations
4-Bromophenylboronic acid pinacol esterMiyaura borylation of 4-dibromobenzeneSelective mono-borylation required [38]
(S)-2-(tert-Butoxycarbonyl)amino-3-methoxypropanoic acidtert-Butoxycarbonyl protection of natural amino acidMaintain stereochemical integrity [11]
Coupling reagentsPalladium catalysts and phosphine ligandsOptimized conditions for C-C bond formation [15] [16]

Alternative retrosynthetic approaches involve disconnection at the boronic acid carbon-phenyl bond, suggesting the use of pre-formed aryl halides bearing the complete side chain [40]. However, this approach presents significant challenges in maintaining the stability of both the boronic acid functionality and the protected amino acid moiety during synthetic manipulations [1] .

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid employs chiral transition metal complexes to control stereochemical outcomes [5] [29]. Rhodium-catalyzed asymmetric hydroboration represents the most established approach for introducing chirality during boronic ester formation [5] [24].

The rhodium-catalyzed asymmetric hydroboration utilizes pinacolborane as the boron source with chiral phosphite or phosphoramidite ligands [5]. The reaction proceeds through coordination of the alkene substrate to the rhodium center, followed by syn-addition of the boron-hydrogen bond across the carbon-carbon double bond [20]. Chiral induction occurs through the asymmetric environment created by the chiral ligand, typically achieving enantiomeric ratios exceeding 95:5 [5] [24].

Optimal ligand systems include TADDOL-derived chiral cyclic monophosphite ligands and Josiphos-type phosphine-phosphine ligands [24] [25]. These ligands provide effective π-facial selectivity control through steric and electronic interactions with the coordinated substrate [20]. Reaction conditions typically involve temperatures of 0-25°C in tetrahydrofuran solvent under inert atmosphere [5] [24].

Catalyst SystemLigand TypeEnantiomeric RatioYieldSubstrate Scope
Rhodium/TADDOL phosphiteMonophosphite96:4 to 99:1 [5]84-95%β,γ-unsaturated substrates
Rhodium/JosiphosBisphosphine78:22 to 97:3 [25]70-90%Vinyl arenes and aliphatic alkenes
Rhodium/BINAPBisphosphine85:15 to 95:5 [29]75-88%Aromatic substrates

Alternative asymmetric approaches involve catalytic asymmetric coupling reactions using chiral palladium complexes [33] [34]. These methods enable the formation of carbon-carbon bonds with simultaneous control of stereochemistry through the use of chiral ligands such as SEGPHOS or chiral diamine derivatives [31]. The reaction mechanisms involve oxidative addition, transmetalation, and reductive elimination steps with stereochemical control exerted during the transmetalation phase [33].

Recent developments in asymmetric synthesis include the use of chiral aggregates formed through aggregation-induced emission systems [12]. These approaches utilize the formation of chiral supramolecular assemblies to control reaction outcomes, achieving enhanced enantioselectivity through cooperative effects [12]. The methodology represents a novel paradigm in asymmetric catalysis that extends beyond traditional catalyst design principles [12].

Purification Challenges and Chromatographic Resolution Techniques

The purification of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid presents significant challenges due to the inherent instability of boronic acids and their tendency to undergo decomposition or polymerization [13] [23]. Standard silica gel chromatography often results in poor recovery due to strong adsorption of boronic acid functionalities to the stationary phase [13] [28].

Specialized chromatographic techniques employ boric acid-impregnated silica gel to minimize decomposition and improve separation efficiency [13]. The impregnation process involves treatment of silica gel with boric acid solutions followed by drying under reduced pressure [13]. This modification prevents over-adsorption of boronic esters while maintaining chromatographic resolution [13].

Alternative purification strategies utilize conversion to more stable derivatives prior to chromatographic separation [23] [28]. Treatment with potassium hydrogen fluoride converts boronic acids to the corresponding trifluoroborate salts, which exhibit improved stability and crystallization properties [28]. The MIDA (N-methyliminodiacetic acid) boronate formation provides another approach for stabilizing boronic acid functionalities during purification [28].

Purification MethodAdvantagesLimitationsRecovery Yield
Boric acid-impregnated silica gelReduced decomposition, maintained resolution [13]Requires specialized preparation75-85%
Trifluoroborate salt formationHigh stability, crystallization [28]Additional synthetic step80-90%
MIDA boronate conversionChromatographic stability [28]Requires subsequent deprotection70-80%
Crystallization from mixed solventsHigh purity, scalableLimited substrate scope85-95%

Chiral resolution techniques employ diastereomeric salt formation with chiral resolving agents [23] [27]. The use of chiral boron ligands enables the formation of diastereomeric complexes that can be separated through conventional chromatographic methods [23]. Pinene-derived iminodiacetic acid serves as an effective chiral boron ligand for the resolution of racemic boronic acids [23].

Advanced analytical techniques including fluorine-19 nuclear magnetic resonance spectroscopy provide rapid assessment of enantiomeric purity without requiring derivatization [25]. The method involves formation of fluorinated chiral solvation complexes that exhibit distinct chemical shifts for each enantiomer [25]. This approach enables direct analysis of crude reaction mixtures and facilitates optimization of asymmetric synthetic protocols [25].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹¹B)

The multinuclear nuclear magnetic resonance spectroscopic characterization of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid provides essential structural confirmation and purity assessment. This complex boronic acid derivative exhibits characteristic spectral patterns that reflect its multifunctional nature [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectral Analysis

The ¹H nuclear magnetic resonance spectrum of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid demonstrates distinct resonance patterns characteristic of substituted phenylboronic acids [3] [4]. The aromatic protons ortho to the boronic acid group appear as a doublet in the region of 7.8-8.0 parts per million, with typical coupling constants of 7-8 hertz [3]. Meta and para aromatic protons manifest as overlapping triplets between 7.3-7.6 parts per million [2].

The tert-butoxycarbonyl protecting group contributes a prominent singlet at approximately 1.4-1.5 parts per million, integrating for nine protons [5] [6]. The carbamate nitrogen-hydrogen proton typically appears as a broad singlet between 5.0-5.5 parts per million due to exchange phenomena [7]. The methyl ester protons of the methoxy group resonate around 3.7-3.8 parts per million as a sharp singlet [7].

The benzylic proton adjacent to the amino acid backbone exhibits complex splitting patterns due to coupling with the amino group and neighboring methylene protons. The methine proton of the amino acid residue appears as a multiplet in the region of 4.5-5.0 parts per million, with chemical shift variations dependent on the stereochemical configuration and electronic environment [5] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information regarding the carbon framework of the compound [7] [8]. The aromatic carbons exhibit characteristic chemical shifts between 127-135 parts per million, with the carbon directly bonded to boron often appearing as a broad or unobservable signal due to quadrupolar relaxation effects [2] [9].

The carbonyl carbon of the methyl ester group resonates between 170-175 parts per million, while the carbamate carbonyl appears upfield at 155-160 parts per million [7] [6]. The tert-butoxycarbonyl quaternary carbon manifests as a quartet around 28-29 parts per million due to coupling with the three equivalent methyl groups [5] [7].

The methoxy carbon of the ester functionality appears as a sharp singlet at 51-53 parts per million [7]. The benzylic carbon attached to the aromatic ring typically resonates between 35-40 parts per million, while the amino acid alpha carbon appears around 55-60 parts per million depending on the substitution pattern [7].

Boron-11 Nuclear Magnetic Resonance (¹¹B Nuclear Magnetic Resonance) Spectral Properties

Boron-11 nuclear magnetic resonance spectroscopy serves as a definitive tool for characterizing the boronic acid functionality [10] [11] [12] [13]. The boronic acid boron center typically exhibits a broad singlet between 28-32 parts per million, characteristic of tricoordinate boron in phenylboronic acid derivatives [12] [14] [13].

The chemical shift of the boron nucleus is highly sensitive to coordination state and electronic environment. In protic solvents, rapid exchange between monomeric boronic acid and its hydrated forms may result in signal broadening [11] [12]. The coupling between boron-11 and attached protons is often unresolved due to quadrupolar relaxation, resulting in broad singlet resonances [13] [15].

Temperature and concentration effects can significantly influence the boron-11 chemical shift due to aggregation phenomena and hydrogen bonding interactions with solvent molecules [11] [12]. In coordinating solvents such as dimethyl sulfoxide, upfield shifts are commonly observed due to Lewis base coordination to the empty p-orbital of boron [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid reveals characteristic fragmentation pathways that provide structural confirmation and enable identification in complex matrices [16] [17] [18] [19].

Electrospray Ionization Mass Spectrometry Behavior

Under electrospray ionization conditions, the compound readily forms both positive and negative ion species [16] [20]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 324, representing the addition of a proton to the neutral molecule with molecular weight 323.15 daltons [21] [1]. The deprotonated molecular ion [M-H]⁻ manifests at mass-to-charge ratio 322, formed through loss of a proton from either the boronic acid or carbamate functionality [20].

The electrospray ionization process promotes formation of multiple charge states and solvent adducts, particularly sodium and potassium adducts that appear at characteristic mass shifts of +22 and +38 daltons respectively [16] [20]. Dimer formation through hydrogen bonding between boronic acid groups can generate [2M+H]⁺ and [2M-H]⁻ species at doubled molecular weights [20].

Collision-Induced Dissociation Fragmentation Pathways

Collision-induced dissociation experiments reveal multiple fragmentation channels characteristic of the compound's functional groups [17] [18] [19]. The most prominent fragmentation involves loss of the tert-butyl radical (57 daltons) to generate [M-tBu]⁺ at mass-to-charge ratio 267 [17]. This process reflects the lability of the tert-butyl group under energetic conditions.

Complete loss of the tert-butoxycarbonyl protecting group occurs through a two-step mechanism involving initial loss of carbon dioxide (44 daltons) followed by tert-butyl radical elimination, generating [M-Boc+H]⁺ at mass-to-charge ratio 224 [17] [22]. This fragmentation pattern is diagnostic for tert-butoxycarbonyl-protected amino acid derivatives.

The phenylboronic acid fragment ion [PhB(OH)₂]⁺ appears at mass-to-charge ratio 122, formed through cleavage of the benzylic carbon-carbon bond [18] [19]. This fragment provides definitive evidence for the phenylboronic acid structural motif.

Boron-Specific Fragmentation Channels

Mass spectrometric fragmentation of boronic acid compounds generates characteristic boron-containing ions that serve as diagnostic markers [18] [19] [23]. The boron dioxide anion (BO₂⁻) at mass-to-charge ratio 43 represents one of the most abundant negative ion fragments, formed through oxidative cleavage of carbon-boron bonds [18] [19].

The boron monoxide anion (BO⁻) appears at mass-to-charge ratio 27, generated through further fragmentation of boron dioxide species or direct cleavage from the boronic acid group [18] [19] [23]. These boron-containing fragments exhibit high electron affinities, making them readily detectable in negative ion mode mass spectrometry.

The relative intensities of BO₂⁻ and BO⁻ fragments depend on collision energy, with higher energies favoring formation of the more highly oxidized BO₂⁻ species [18] [19]. This energy-dependent selectivity provides information about fragmentation mechanisms and can be exploited for structural elucidation.

Infrared and Ultraviolet-Visible Absorption Characteristics

The infrared and ultraviolet-visible absorption spectroscopic properties of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid reflect its complex multifunctional structure and provide valuable analytical information [24] [25] [26].

Infrared Spectroscopic Absorption Bands

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [25] [27]. The boronic acid functionality generates a broad, strong absorption band between 3200-3500 reciprocal centimeters attributed to boron-oxygen-hydrogen stretching vibrations [25] [27]. This band often exhibits complex fine structure due to hydrogen bonding interactions and dimeric association.

The carbamate nitrogen-hydrogen stretch appears as a medium-intensity band between 3300-3450 reciprocal centimeters, typically sharper than the boronic acid hydroxyl absorptions [25] [27]. Aromatic carbon-hydrogen stretching vibrations manifest as weak absorptions between 3020-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches appear at 2950-3000 reciprocal centimeters [25].

The carbonyl stretching region displays two distinct absorptions: the methyl ester carbonyl at 1730-1750 reciprocal centimeters and the carbamate carbonyl at 1680-1720 reciprocal centimeters [25] [27]. The lower frequency of the carbamate carbonyl reflects its partial amide character due to nitrogen lone pair delocalization.

Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1590-1610 reciprocal centimeters [25]. The boron-oxygen stretching mode generates a strong absorption between 1300-1400 reciprocal centimeters, characteristic of boronic acid derivatives [25] [27].

Ultraviolet-Visible Electronic Absorption Properties

Ultraviolet-visible spectroscopy of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid reveals electronic transitions associated with the aromatic system and functional group chromophores [26] [28]. The primary absorption maximum occurs between 250-280 nanometers, attributed to π→π* transitions within the substituted benzene ring [26].

The boronic acid substituent induces a bathochromic shift relative to unsubstituted aromatic compounds due to extended conjugation and electron-withdrawing effects [26] [28]. Secondary absorption features may appear as shoulders or weak bands at longer wavelengths, corresponding to n→π* transitions involving oxygen lone pairs of the boronic acid functionality.

The extinction coefficient typically ranges from 10³ to 10⁴ reciprocal molar reciprocal centimeters, consistent with substituted aromatic systems [26]. Solvent effects can significantly influence both the position and intensity of absorption bands due to hydrogen bonding interactions with the boronic acid group [26] [28].

pH-dependent spectral changes may be observed due to the ionization equilibria of the boronic acid functionality, with basic conditions promoting formation of the tetrahedral boronate anion that exhibits altered electronic properties [28]. These pH-dependent changes can be exploited for analytical applications and provide information about solution-phase equilibria.

X-ray Photoelectron Spectroscopy of Boron Centers

X-ray photoelectron spectroscopy provides definitive chemical state information for the boron centers in (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid, enabling detailed surface chemical analysis and oxidation state determination [29] [30] [31] [32] [33].

Boron 1s Core Level Photoelectron Spectra

The boron 1s photoelectron spectrum exhibits a characteristic peak between 190-192 electron volts, corresponding to the tricoordinate boron center in the boronic acid functional group [29] [30] [31] [32]. This binding energy is consistent with boron bonded to oxygen and carbon atoms in an sp² hybridization state [30] [32].

The boron 1s peak typically displays asymmetric broadening toward higher binding energies due to shake-up satellite features and multiplet splitting [29] [30]. Peak width analysis reveals information about the local chemical environment and degree of covalent bonding character [31] [32].

Comparison with reference compounds indicates that the boron 1s binding energy in phenylboronic acids is intermediate between those of elemental boron (187-188 electron volts) and fully oxidized boron species such as boron trioxide (193-194 electron volts) [30] [31] [32]. This intermediate value reflects the mixed covalent-ionic character of boron-oxygen bonds in boronic acids.

Oxygen 1s and Carbon 1s Photoelectron Analysis

The oxygen 1s photoelectron spectrum displays multiple components reflecting the different oxygen environments in the molecule [31] [32] [34]. The boronic acid hydroxyl oxygens generate a peak at 531-533 electron volts, while ester and carbamate oxygens appear at slightly different binding energies due to their distinct chemical environments [34].

Carbon 1s photoelectron spectroscopy reveals multiple peaks corresponding to the various carbon environments [32] [34]. The aromatic carbons appear at 284-285 electron volts, while carbonyl carbons exhibit higher binding energies at 288-289 electron volts due to their electron-deficient character [34].

The relative intensities of different photoelectron peaks provide quantitative information about surface composition and can be used to assess compound purity and surface contamination [31] [32] [34]. Peak fitting analysis enables deconvolution of overlapping contributions and assignment of specific chemical environments.

Chemical State Analysis and Surface Chemistry

X-ray photoelectron spectroscopy reveals detailed information about the chemical state of boron centers and their local coordination environment [29] [30] [31] [32]. The boronic acid boron exhibits characteristic spectral features that distinguish it from other boron-containing species such as borates, boroxines, and elemental boron [30] [31].

Surface chemical analysis indicates that the boronic acid functionality remains intact under typical X-ray photoelectron spectroscopy measurement conditions, although prolonged X-ray exposure may induce decomposition or chemical state changes [31] [32]. Comparison of survey and high-resolution spectra enables assessment of surface contamination and chemical purity.

Dates

Last modified: 08-17-2023

Explore Compound Types